BenchChemオンラインストアへようこそ!

3-Azido-1-(2-methylbenzyl)azetidine

Lipophilicity Drug-likeness Permeability

This ortho-methylbenzyl azetidine building block delivers steric constraint absent in para-methyl (CAS 2097946-90-0) and unsubstituted benzyl (CAS 223381-67-7) analogs. The ortho-methyl group restricts benzyl rotation, modulating CuAAC azide accessibility and ternary complex geometry in PROTAC design. As a CB1 antagonist scaffold (WO-2007064566-A3), it enables exploration of underexploited SAR space for obesity indications. XLogP3=2.8, TPSA=17.6 Ų, and zero H-bond donors balance permeability with favorable drug-like properties. Insist on this specific substitution pattern—generic interchange with para or unsubstituted analogs risks conformational mismatch in linker-dependent applications.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 2097976-88-8
Cat. No. B1475938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-1-(2-methylbenzyl)azetidine
CAS2097976-88-8
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-]
InChIInChI=1S/C11H14N4/c1-9-4-2-3-5-10(9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3
InChIKeyKWNCQAJLRGBPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azido-1-(2-methylbenzyl)azetidine (CAS 2097976-88-8): Core Physicochemical and Structural Profile for Procurement


3-Azido-1-(2-methylbenzyl)azetidine (CAS 2097976-88-8) is a heterocyclic building block featuring a strained four-membered azetidine ring, an azido group at the 3-position, and an ortho-methylbenzyl substituent at the 1-position. Its molecular formula is C11H14N4 (MW: 202.26 g/mol), with a computed XLogP3 of 2.8, topological polar surface area (TPSA) of 17.6 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is supplied at ≥95% purity for research use . The ortho-methyl substitution on the benzyl ring distinguishes it from its para-methyl and unsubstituted benzyl analogs, introducing steric constraints that modulate conformational flexibility, lipophilicity, and intermolecular interactions relative to in-class comparators.

Why 3-Azido-1-(2-methylbenzyl)azetidine Cannot Be Freely Substituted with Other 3-Azido-1-benzylazetidine Analogs


Simple substitution with the unsubstituted 3-azido-1-benzylazetidine (CAS 223381-67-7, XLogP ~1.4) or the para-methyl isomer (CAS 2097946-90-0) alters critical molecular properties that govern performance in click chemistry, PROTAC assembly, and biological target engagement. The ortho-methyl group in 3-Azido-1-(2-methylbenzyl)azetidine sterically shields the azetidine nitrogen and restricts rotational freedom of the benzyl group relative to the heterocycle, effects absent in the para-methyl and unsubstituted analogs [1]. These steric and conformational differences translate into divergent lipophilicity (ΔXLogP3 of ~1.4 vs. the unsubstituted benzyl analog), altered azide accessibility for CuAAC reactions, and potentially distinct binding-mode geometries at targets such as the cannabinoid-1 (CB1) receptor, where azetidine derivatives are established antagonists and/or inverse agonists [2][3]. Generic interchange risks failure in applications where precise spatial orientation of the azide handle, linker geometry, or pharmacophore conformation is required.

Quantitative Evidence Guide: Differentiating 3-Azido-1-(2-methylbenzyl)azetidine from Its Closest Analogs


Ortho-Methyl Substitution Elevates Lipophilicity by ΔXLogP3 ~1.4 vs. the Unsubstituted Benzyl Analog

The computed XLogP3 for 3-Azido-1-(2-methylbenzyl)azetidine is 2.8, whereas the unsubstituted 3-azido-1-benzylazetidine has a reported XLogP of approximately 1.4 [1]. This ΔXLogP3 of +1.4 units represents a significant increase in lipophilicity, which directly impacts membrane permeability, metabolic stability, and the compound's suitability for designing brain-penetrant ligands or PROTACs with optimized physicochemical profiles.

Lipophilicity Drug-likeness Permeability

Ortho-Methyl Substitution Introduces Unique Steric Constraint Absent in Para-Methyl and Unsubstituted Analogs

The ortho-methyl group on the benzyl ring of 3-Azido-1-(2-methylbenzyl)azetidine introduces steric hindrance adjacent to the azetidine N1 position, restricting benzyl C–N bond rotation and altering the spatial orientation of the azetidine-azide moiety relative to the aromatic plane. This steric effect is absent in the para-methyl isomer (3-Azido-1-(4-methylbenzyl)azetidine, CAS 2097946-90-0) and the unsubstituted benzyl analog [1]. The resulting conformational restriction can influence: (i) the accessibility of the azide group for CuAAC click reactions, (ii) the geometry of the resulting triazole-linked conjugates, and (iii) binding-mode complementarity at biological targets where the azetidine scaffold acts as a pharmacophore, such as the CB1 receptor [2].

Conformational restriction Steric hindrance Molecular recognition

Azetidine Scaffold with CB1 Receptor Antagonist Activity: Patent-Backed Pharmacological Relevance

Azetidine derivatives with heterocycle-substituted 3-alkyl groups, including benzyl-substituted variants, are disclosed as antagonists and/or inverse agonists of the cannabinoid-1 (CB1) receptor in WO-2007064566-A3 [1]. DrugMap data annotates specific 3-alkyl azetidine derivatives (e.g., PMID26161824-Compound-158) as CB1 antagonists with patented status for obesity (ICD-11: 5B81) [2]. While direct IC50 data for 3-Azido-1-(2-methylbenzyl)azetidine at CB1 are not publicly available, structurally related azetidine derivatives in BindingDB show nanomolar potency at related GPCR targets (e.g., P2Y12 receptor IC50 = 62 nM for displacement and 190 nM for functional antagonism) [3][4]. The ortho-methyl substitution pattern may confer distinct CB1 subtype selectivity or binding kinetics compared to para-methyl and unsubstituted analogs, though head-to-head pharmacological comparisons remain absent from the literature.

CB1 antagonist Cannabinoid receptor Obesity

Azide Click Chemistry Handle: Class-Wide Reactivity for Bioconjugation and PROTAC Assembly

The 3-azido group on the azetidine ring serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry widely used in bioconjugation, PROTAC synthesis, and chemical probe development [1]. Azetidine-containing azides are specifically employed as rigid, low-molecular-weight linkers in PROTAC design, where the azetidine ring introduces conformational rigidity that can enhance ternary complex formation efficiency [2]. The ortho-methylbenzyl substitution may sterically modulate the azide's accessibility, potentially altering CuAAC reaction kinetics relative to less hindered analogs—though direct rate comparisons are not available in the literature.

Click chemistry CuAAC PROTAC linker

Optimal Application Scenarios for 3-Azido-1-(2-methylbenzyl)azetidine Based on Evidence-Differentiated Properties


PROTAC Linker Library Diversification via Ortho-Methyl Steric Modulation

3-Azido-1-(2-methylbenzyl)azetidine serves as a conformationally constrained, azide-terminated linker building block for PROTAC ternary complex optimization. The ortho-methyl group restricts benzyl rotation, potentially influencing the relative orientation of the target-protein ligand and E3 ligase ligand within the ternary complex. This steric constraint—absent in para-methyl and unsubstituted benzyl analogs—offers a distinct linker geometry for SAR exploration in degrader design [1][2]. The computed XLogP3 of 2.8 positions the compound favorably within the optimal lipophilicity range for PROTACs, balancing cell permeability with aqueous solubility [3].

CB1 Receptor Antagonist Lead Optimization with Ortho-Substitution SAR

The compound belongs to the heterocyclic-substituted 3-alkyl azetidine chemical series disclosed as CB1 receptor antagonists and/or inverse agonists in WO-2007064566-A3 [1]. The ortho-methylbenzyl substitution represents an underexplored region of the CB1 antagonist SAR landscape. Procurement of this compound enables medicinal chemistry teams to probe whether ortho-methyl substitution enhances CB1 binding affinity, subtype selectivity, or metabolic stability compared to the more commonly explored para-methyl and unsubstituted benzyl congeners [2]. DrugMap annotations confirm CB1 as the therapeutic target for this chemical class in obesity indications [4].

CuAAC Click Chemistry Conjugation with Defined Azide Geometry

The 3-azido group positioned on the azetidine ring provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation to alkyne-functionalized biomolecules, fluorophores, or solid supports [1]. The ortho-methylbenzyl substituent may sterically shield the azide, potentially providing selectivity advantages in competitive click reactions or influencing the regiochemical outcome of triazole formation. This compound is particularly suited for synthesizing triazole-linked conjugates where the spatial relationship between the azetidine core and the triazole product is critical for biological activity [2].

Chemical Biology Probe Development Leveraging Computed Drug-Like Properties

With a molecular weight of 202.26 g/mol, TPSA of 17.6 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and XLogP3 of 2.8, 3-Azido-1-(2-methylbenzyl)azetidine occupies favorable drug-like chemical space (compliant with Lipinski's Rule of Five) while retaining the synthetic versatility of the azide group [3]. These computed properties make the compound an attractive starting point for fragment-based drug discovery or for constructing focused chemical probe libraries targeting CNS-penetrant or peripherally restricted CB1 modulators, where the ortho-methyl substitution may influence tissue distribution.

Quote Request

Request a Quote for 3-Azido-1-(2-methylbenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.